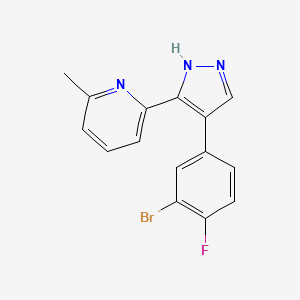
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a complex organic compound that features a pyrazole ring substituted with a bromo-fluorophenyl group and a methylpyridine moiety
Vorbereitungsmethoden
The synthesis of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromo-fluorophenyl group and the methylpyridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the phenyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine include:
2-(3-bromo-4-fluorophenyl)acetonitrile: This compound shares the bromo-fluorophenyl group but lacks the pyrazole and pyridine rings.
4-Fluorophenylboronic acid: This compound contains the fluorophenyl group and is used in coupling reactions but does not have the pyrazole or pyridine moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H11BrFN3 |
|---|---|
Molekulargewicht |
332.17 g/mol |
IUPAC-Name |
2-[4-(3-bromo-4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine |
InChI |
InChI=1S/C15H11BrFN3/c1-9-3-2-4-14(19-9)15-11(8-18-20-15)10-5-6-13(17)12(16)7-10/h2-8H,1H3,(H,18,20) |
InChI-Schlüssel |
OUJVYIJBEFXQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


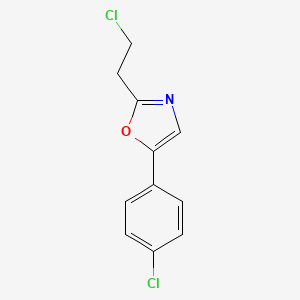
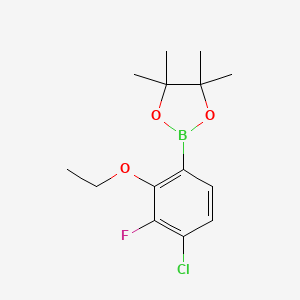
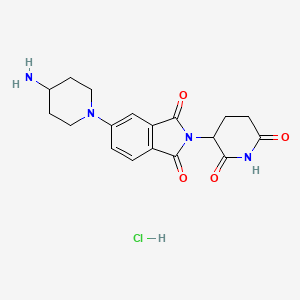
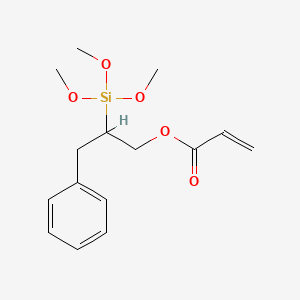
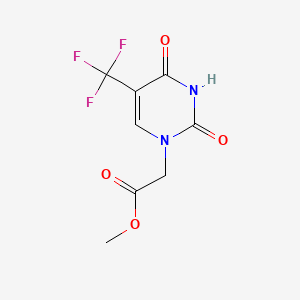

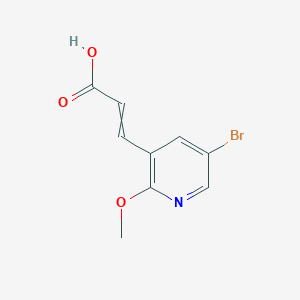


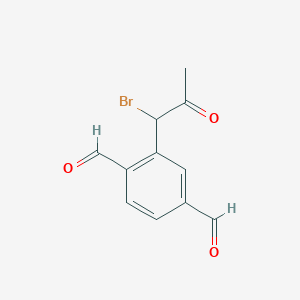
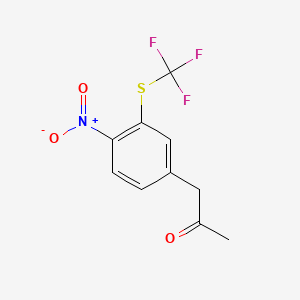
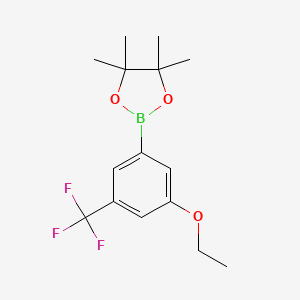
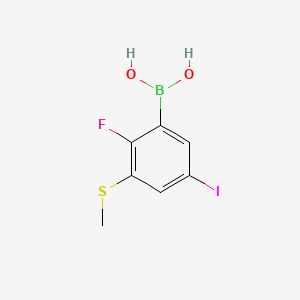
![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
